オルタナリオール

概要

説明

科学的研究の応用

Alternariol has been extensively studied for its various applications in scientific research:

作用機序

Alternariolは、いくつかのメカニズムを通じてその効果を発揮します。

活性酸素種(ROS)の生成: Alternariolの代謝は、カテコールやキノンの生成につながり、それらはレドックスサイクルを起こして活性酸素種を生成することができます.

DNA損傷: Alternariolは、DNAトポイソメラーゼと相互作用し、DNAの一本鎖および二本鎖切断を引き起こします.

6. 類似化合物の比較

Alternariolは、Alternaria菌によって生成されるマイコトキシン群の一部です。類似した化合物には、以下が含まれます。

Alternariolモノメチルエーテル(AME): Alternariolと構造は似ていますが、ヒドロキシル基の1つにメチル基が結合しています.

Altenuene: Alternaria菌によって生成される別のマイコトキシンで、化学構造が異なります.

Tentoxin: Alternaria菌によって生成される環状テトラペプチドマイコトキシン.

Alternariolの独自性: Alternariolは、そのイソクマリン構造と、活性酸素種を生成し、DNA損傷を引き起こす能力によって特徴付けられます . Alternariolのマイコトキシゲンとしての役割も、他のマイコトキシンと区別する特徴です .

Safety and Hazards

生化学分析

Biochemical Properties

Alternariol exhibits antifungal and phytotoxic activity . It is reported to inhibit cholinesterase enzymes . Alternariol and its derivatives exhibit anticancer effects through several pathways, including cytotoxic, reactive oxygen species leading to oxidative stress and mitochondrial dysfunction-linked cytotoxic effect, anti-inflammatory, cell cycle arrest, apoptotic cell death, genotoxic and mutagenic, anti-proliferative, autophagy, and estrogenic and clastogenic mechanisms .

Cellular Effects

Alternariol has been shown to have multiple potential pharmacological effects . It has been found to exhibit anticancer effects in many pharmacological preclinical test systems . Alternariol can cause DNA damage and cell cycle arrest . It also exhibits cytotoxic effects, leading to cell death .

Molecular Mechanism

Alternariol and its derivatives exhibit anticancer effects through several pathways, including cytotoxic effects, reactive oxygen species leading to oxidative stress and mitochondrial dysfunction-linked cytotoxic effect, anti-inflammatory effects, cell cycle arrest, apoptotic cell death, genotoxic and mutagenic effects, anti-proliferative effects, autophagy, and estrogenic and clastogenic mechanisms .

Temporal Effects in Laboratory Settings

Alternariol’s genotoxicity was first observed and then further demonstrated by others . Alternariol metabolism is known to lead to the production of catechols and quinones, such reactive metabolites can undergo redox cycling resulting in reactive oxygen species (ROS) generation .

Dosage Effects in Animal Models

Exposure of animal models to Alternariol showed adverse health effects, which have led to death at higher doses . Cytotoxicity of Alternariol has been widely evaluated and latest literature gathered shows genotoxicity by direct combination with DNA, causing single-stranded DNA breaks (SSB) and double-stranded DNA breaks (DSB) .

Transport and Distribution

The principal organ of Alternariol metabolization is the liver, although other organs like the kidneys, the bladder and components of the gastrointestinal tract have also been involved .

Subcellular Localization

Subcellular localization analysis revealed abundant nuclear transport when NaNO3 was the sole nitrogen source . Furthermore, AsCEP20 mainly affects the photosynthesis pathway .

準備方法

合成経路および反応条件: Alternariolは、さまざまな化学経路を通じて合成できます。 一般的な方法の1つは、適切な前駆体の環化を酸性条件下で行ってイソクマリン構造を形成することです . この反応は、通常、目的の生成物が得られるように、温度とpHを注意深く制御する必要があります。

工業生産方法: 工業的には、Alternariolは通常、Alternaria菌の培養物から単離されます。 真菌は、穀物や果物などの適切な基質上で培養され、Alternariolは溶媒抽出法を用いて抽出されます . 高速液体クロマトグラフィー(HPLC)は、化合物を精製するために一般的に使用されます .

化学反応の分析

反応の種類: Alternariolは、以下の化学反応など、さまざまな化学反応を起こします。

酸化: Alternariolは、酸化されてキノンやその他の反応性中間体を形成することができます.

還元: 還元反応は、Alternariolを対応するジヒドロ誘導体に変化させることができます.

置換: Alternariolは、特にヒドロキシル基で置換反応を起こし、メチルエーテルやその他の誘導体を形成することができます.

一般的な試薬および条件:

主要な生成物:

酸化: キノンおよび反応性酸素種.

還元: ジヒドロ誘導体.

置換: メチルエーテルおよびその他の置換誘導体.

4. 科学研究への応用

Alternariolは、科学研究におけるさまざまな用途のために広範囲にわたって研究されてきました。

類似化合物との比較

Alternariol is part of a group of mycotoxins produced by Alternaria fungi. Similar compounds include:

Alternariol Monomethyl Ether (AME): Similar in structure to alternariol but with a methyl group at one of the hydroxyl positions.

Altenuene: Another mycotoxin produced by Alternaria fungi with a different chemical structure.

Tentoxin: A cyclic tetrapeptide mycotoxin produced by Alternaria fungi.

Uniqueness of Alternariol: Alternariol is unique due to its isocoumarin structure and its ability to generate reactive oxygen species and cause DNA damage . Its role as a mycoestrogen also distinguishes it from other mycotoxins .

特性

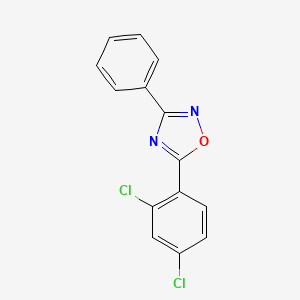

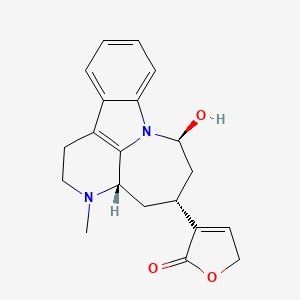

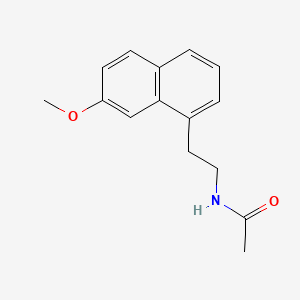

IUPAC Name |

3,7,9-trihydroxy-1-methylbenzo[c]chromen-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O5/c1-6-2-7(15)5-11-12(6)9-3-8(16)4-10(17)13(9)14(18)19-11/h2-5,15-17H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEBXXEKPIIDJHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1C3=C(C(=CC(=C3)O)O)C(=O)O2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80214305 | |

| Record name | Alternariol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80214305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Alternariol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030831 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

641-38-3 | |

| Record name | Alternariol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=641-38-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alternariol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000641383 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alternariol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80214305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,7,9-Trihydroxy-1-methyl-6H-dibenzo(b,d)pyran-6-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALTERNARIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KN9L4260JW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Alternariol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030831 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

350 °C | |

| Record name | Alternariol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030831 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of alternariol?

A1: While the exact mechanism is still under investigation, research suggests that AOH exerts its toxic effects through multiple pathways. It has been shown to inhibit the activity of topoisomerase II [, ], enzymes essential for DNA replication and repair. AOH also disrupts the photosynthetic electron transport chain in chloroplasts, affecting plant growth []. Additionally, AOH can induce oxidative stress and mitochondrial dysfunction in human cells [, ], contributing to its cytotoxic effects.

Q2: How does alternariol affect cell viability?

A2: Studies using human colon carcinoma cells (HCT116) demonstrated that AOH exposure, even at low doses, can lead to a reduction in cell viability. This cytotoxic effect appears to be mediated by the activation of mitochondrial-dependent apoptosis, characterized by the opening of the mitochondrial permeability transition pore (PTP) and loss of mitochondrial transmembrane potential (ΔΨm) [].

Q3: What is the molecular formula and weight of alternariol?

A3: The molecular formula of AOH is C14H10O5, and its molecular weight is 258.23 g/mol.

Q4: How stable is alternariol during food processing?

A4: The stability of AOH during food processing varies depending on the specific process and food matrix. Studies have shown that AOH is relatively stable during wet baking but degrades significantly during dry baking []. Carrot juice processing has been shown to reduce AOH levels by over 98% [].

Q5: Are there methods to remove alternariol from contaminated products?

A5: Research suggests that cyclodextrin-based polymers could be promising materials for the extraction and removal of AOH from aqueous solutions, including beverages [, ].

Q6: Does alternariol exhibit any catalytic properties?

A6: Current research primarily focuses on AOH as a mycotoxin and its toxicological properties. There is no evidence suggesting catalytic properties or applications for AOH.

Q7: Have computational methods been used to study alternariol?

A7: Yes, in silico methods have been employed to predict the metabolism and toxicity of AOH and its metabolites []. These models utilize programs like MetaTox, SwissADME, pKCMS, and PASS to assess ADME properties, toxicological endpoints, and interactions with drug-metabolizing enzymes.

Q8: How do structural modifications of alternariol affect its activity?

A8: Methylation of AOH's phenolic hydroxyl groups significantly influences its biological activity. For instance, the rate of lactone ring formation, a crucial aspect of its chemical behavior, is affected by the degree of methylation, especially at the C(4') position []. Additionally, synthetic analogues of AOH, particularly 6H-benzo[c]chromen-6-ones, have demonstrated greater inhibitory effects on the photosynthetic electron transport chain compared to the parent compound [].

Q9: What analytical techniques are used to detect and quantify alternariol?

A9: Various analytical techniques are employed to detect and quantify AOH in food and feed samples. The most common methods include:- Thin-layer chromatography (TLC) [, , ] for initial screening and identification.- High-performance liquid chromatography (HPLC) coupled with fluorescence detection (FLD) [, , ] or UV detection [, ] for separation and quantification.- Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) [, , ] for sensitive and specific analysis.

Q10: In which food products is alternariol most commonly found?

A10: AOH has been detected in various food products, including:- Fruits and vegetables: Tomatoes [, , ], apples [, , ], citrus fruits [], grapes [].- Cereals and cereal products: Wheat [, ], barley [], oats [].- Oilseeds and legumes: Sunflower seeds [, ], oilseed rape meal [], lentils [].- Beverages: Wine [, , ], fruit juices [, , ].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4Z)-7-[(1S,2S,5R)-5-[([1,1'-biphenyl]-4-yl)methoxy]-2-(morpholin-4-yl)-3-oxocyclopentyl]hept-4-enoic acid](/img/structure/B1665659.png)

![1-[2-(benzenesulfonyl)ethyl]-3-[2-(diethylamino)ethyl]-1-[3-(diethylamino)propyl]urea;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B1665661.png)

![1-[4-[3-[4-[bis(4-fluorophenyl)-hydroxymethyl]piperidin-1-yl]propoxy]-3-methoxyphenyl]ethanone;2-hydroxy-2-phenylacetic acid](/img/structure/B1665662.png)